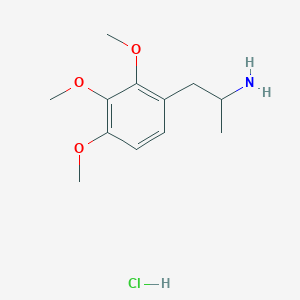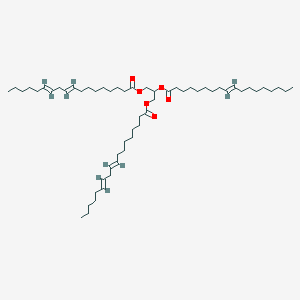
1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride
Übersicht
Beschreibung
1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride is a compound that is classified as a novel stimulant and substituted cathinone . It is modified based on the structure of cathinone, an alkaloid found in the Khat plant . The compound exists in many isomeric forms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular formula of this compound is C12H19NO3 . The molecular weight is 225.3 .Wissenschaftliche Forschungsanwendungen
Understanding Scientific Research Applications of Chemical Compounds
Chemical Synthesis and Structural Analysis Chemical compounds with specific structures, such as "1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride," are often subjects of scientific research focusing on their synthesis, structural analysis, and potential modifications. Research in this area aims to understand the compound's chemical behavior, stability, and reactivity, which are fundamental for applications in pharmaceuticals, material science, and biochemical research. For example, studies on similar compounds involve examining their synthesis pathways, structural properties using spectroscopic methods, and potential for forming derivatives with enhanced properties (Issac & Tierney, 1996).
Pharmacological Studies Compounds with pharmacologically active moieties are extensively studied for their potential therapeutic effects. Research might include in vitro and in vivo studies to assess biological activity, mechanism of action, and therapeutic efficacy for conditions such as cancer, neurological disorders, or cardiovascular diseases. For instance, FTY720, a compound with a distinct functional group, has been reviewed for its antitumor efficacy in several cancer models, demonstrating how structural components can influence biological activity (Zhang et al., 2013).
Environmental Impact and Degradation Research on the environmental impact and degradation pathways of chemical compounds is critical, especially for those used in agriculture, industry, or pharmaceuticals. Studies focus on understanding how these compounds interact with ecosystems, their persistence, and degradation mechanisms, aiming to mitigate potential environmental and health risks. This type of research is essential for compounds like herbicides and pharmaceuticals, where their accumulation in the environment could have unintended consequences (Islam et al., 2017).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as trimethoxyamphetamines (tmas), are analogs of the phenethylamine cactus alkaloid mescaline . These compounds likely interact with various neurotransmitter receptors, including dopamine and serotonin receptors .
Mode of Action
The mode of action of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine hydrochloride is complex and involves multiple neurotransmitter systems. It is suggested that it may involve agonist activity on serotonin receptors such as the 5HT2A receptor in addition to the generalized dopamine receptor agonism typical of most amphetamines . This interaction with serotonergic receptors likely underlies the psychedelic effects of these compounds .
Biochemical Pathways
Based on its structural similarity to tmas, it can be inferred that it may affect the serotonergic and dopaminergic pathways . These pathways play crucial roles in mood regulation, cognition, and perception, which may explain the compound’s psychoactive effects .
Pharmacokinetics
The compound has a molecular weight of 22528400, a density of 1048g/cm3, and a boiling point of 3118ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is reported that some tmas elicit a range of emotions ranging from sadness to empathy and euphoria . This suggests that the compound may have significant effects on mood and perception.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride and similar compounds could involve further exploration of their synthesis, mechanisms of action, and potential applications. Given their psychoactive effects, these compounds could have potential uses in neuroscience and pharmacology .
Eigenschaften
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3;/h5-6,8H,7,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJDZRKZVGCGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=C(C=C1)OC)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6010-77-1 | |
| Record name | TMA-3 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439PB3FQ7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)
![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)
![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)
![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)
![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)
![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)

